maoecrystal A

Übersicht

Beschreibung

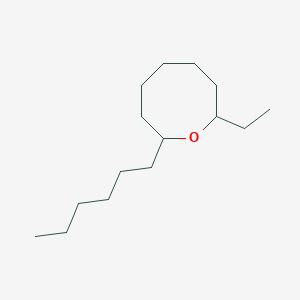

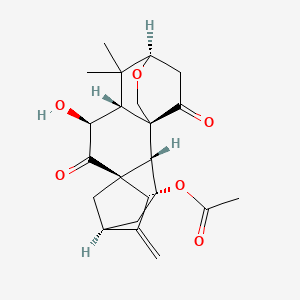

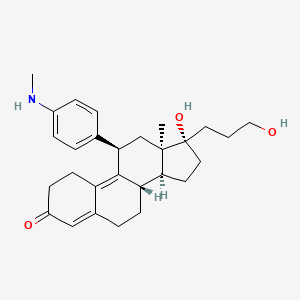

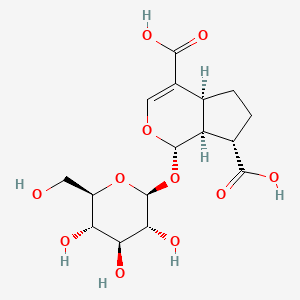

Maoecrystal A is a compound with the CAS Number: 96850-30-5 . It has a molecular weight of 388.46 and its molecular formula is C22H28O6 . It is a diterpenoid isolated from Rabdosia amethystoides .

Molecular Structure Analysis

Maoecrystal A has a complex structure characterized by its compact polycyclic nature, unprecedented ring framework, and five stereogenic centers . The structure was established by detailed spectroscopic methods .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Maoecrystal V, a related compound, include an intramolecular Diels–Alder (IMDA) reaction to construct the main skeleton [2.2.2] caged scaffold . Similar reactions might be involved in the synthesis of Maoecrystal A.

Physical And Chemical Properties Analysis

Maoecrystal A has a molecular weight of 388.46 and its molecular formula is C22H28O6 . It is a diterpenoid isolated from Rabdosia amethystoides .

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity

Maoecrystal A, along with other diterpenoids, has been found to have selective cytotoxic activity . This means it can selectively kill certain types of cells. In particular, it has shown higher levels of cytotoxicity against HepG2 cells (a type of liver cancer cell) than against H1975 cells . This selective cytotoxicity makes it a potential candidate for cancer treatment research.

Apoptosis Induction

Maoecrystal A has been found to induce apoptosis in a dose-dependent manner . Apoptosis is a process of programmed cell death that occurs in multicellular organisms. By inducing apoptosis, maoecrystal A could potentially be used to kill off cancer cells without harming healthy cells.

Structural Elucidation

The structure of maoecrystal A has been elucidated using various techniques such as HR-ESI-MS data, 1D/2D-NMR-spectroscopic data, and electronic circular dichroism (ECD) calculations . This structural information is crucial for understanding the compound’s properties and potential applications.

Synthesis Challenge

Maoecrystal A presents a formidable synthetic challenge . Its complex structure makes it difficult to synthesize in the lab, which can provide valuable insights into synthetic chemistry techniques and strategies.

Tetrahydrofuran Ring Installation

The synthesis of maoecrystal A involves the installation of a tetrahydrofuran ring . This process requires the desymmetrization of the cyclohexadiene ring , which could provide valuable insights into organic chemistry and ring formation techniques.

Isolation from Natural Sources

Maoecrystal A can be isolated from the leaves of R. eriocalyx . Studying the natural sources of maoecrystal A can provide insights into plant biochemistry and the ecological role of this compound.

Safety And Hazards

Eigenschaften

IUPAC Name |

[(1S,2S,5R,7R,8S,10S,11R,13R)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O6/c1-10-12-5-6-13-21(8-12,19(10)28-11(2)23)18(26)16(25)17-20(3,4)15-7-14(24)22(13,17)9-27-15/h12-13,15-17,19,25H,1,5-9H2,2-4H3/t12-,13-,15-,16+,17-,19-,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCULYKVTBAXAER-XETVFITMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(C4C35COC(C4(C)C)CC5=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)C(=O)[C@H]([C@H]4[C@]35CO[C@@H](C4(C)C)CC5=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

maoecrystal A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Maoecrystal A?

A1: Maoecrystal A has the molecular formula C20H26O5 and a molecular weight of 346.42 g/mol. []

Q2: What spectroscopic data is available for Maoecrystal A?

A2: Researchers commonly utilize NMR (1H and 13C), IR, and mass spectrometry (EIMS and ESIMS) for structural elucidation of Maoecrystal A. These techniques help determine functional groups and connectivity within the molecule. [, , ]

Q3: What is the primary biological activity associated with Maoecrystal A?

A3: Maoecrystal A exhibits cytotoxic activity against various human tumor cell lines. [, , ]

Q4: Which tumor cell lines have shown sensitivity to Maoecrystal A in vitro?

A4: Studies have demonstrated the cytotoxic effects of Maoecrystal A on K562 (leukemia), A549 (lung cancer), T24 (bladder cancer), HL-60 (leukemia), HCT (colon cancer), MKN-28 (gastric cancer), MCF7 (breast cancer), and A2780 (ovarian cancer) cell lines. [, , ]

Q5: Has the specific mechanism of action for Maoecrystal A's cytotoxic activity been elucidated?

A5: While the precise mechanism remains under investigation, research suggests that Maoecrystal A, like other ent-kaurane diterpenoids, may exert its cytotoxic effects through various pathways, including induction of apoptosis and cell cycle arrest. [, ]

Q6: What are some of the known structural analogs of Maoecrystal A?

A6: Several structurally related ent-kaurane diterpenoids have been isolated from Isodon species, including Maoecrystals B, C, D, P, Q, S, W, X, and Y, as well as eriocalyxin B, laxiflorin A-I, and trichorabdal A. [, , , , ]

Q7: How do structural modifications of the ent-kaurane scaffold affect biological activity?

A7: Studies examining Structure-Activity Relationships (SAR) reveal that modifications to the ent-kaurane skeleton, such as variations in oxygenation patterns and ring modifications, significantly influence the potency and selectivity of cytotoxic activity. [, , ] For example, the presence of a 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton in Maoecrystal V is associated with remarkable inhibitory activity toward HeLa cells. [, ]

Q8: Have there been successful total syntheses of Maoecrystal A reported?

A8: While there haven't been published total syntheses of Maoecrystal A specifically, researchers have achieved the total synthesis of several related ent-kaurane diterpenoids, including Maoecrystal V, Maoecrystal Z, Trichorabdal A, and Longikaurin E. These syntheses have provided valuable insights into the construction of complex ent-kaurane frameworks and could potentially be adapted for the synthesis of Maoecrystal A. [, , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-7-methoxy-1-pentyl-9-propyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1257401.png)

![(3S,4R,6R,9R,10R)-4,9-dibromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-3-ol](/img/structure/B1257405.png)

![(1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1257407.png)

![[2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1257408.png)

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1257419.png)